Sucrose, 1-laurate
Description
Contextualization within Carbohydrate Esters and Surfactants Research
In the vast field of chemical research, there is a continuous effort to develop alternatives to synthetic, petrochemically-derived compounds that are more environmentally friendly. mdpi.com Within this movement, carbohydrate esters, a class of non-ionic surfactants, have garnered significant academic interest. mdpi.commdpi.com These compounds are derived from renewable and inexpensive raw materials, typically sugars and fatty acids, making them biodegradable, non-toxic, and biocompatible. mdpi.commdpi.comnih.gov
Carbohydrate esters, also referred to as sugar fatty acid esters (SFAEs) or glycolipids, are amphiphilic molecules. mdpi.comnih.gov They possess a hydrophilic (water-loving) sugar "head" and a lipophilic (oil-loving) fatty acid "tail." nih.govontosight.ai This dual nature allows them to act as surfactants, reducing surface tension between different phases, such as oil and water. mdpi.comwikipedia.org Their properties can be finely tuned by altering the sugar moiety, the length of the fatty acid chain, and the degree of esterification (the number of fatty acid chains attached to the sugar). arxiv.orgnih.gov Academic research focuses heavily on these compounds for their potential applications as emulsifiers, foaming agents, and dispersing agents in the food, cosmetic, and pharmaceutical industries. mdpi.comnih.govnih.gov The enzymatic synthesis of these esters, often employing lipases, is a particularly active area of investigation, as it represents a sustainable and highly selective production method. nih.govresearchgate.net
Significance of Sucrose (B13894), 1-Laurate in Academic Investigations
Among the various carbohydrate esters, sucrose monoesters are extensively studied, and Sucrose, 1-laurate (also known as sucrose monolaurate) has emerged as a compound of particular importance in academic research. nih.gov It is an ester formed from sucrose and lauric acid, a medium-chain fatty acid. ontosight.ai Its specific structure, combining the bulky disaccharide sucrose head with a 12-carbon lauryl tail, makes it an excellent model for investigating the fundamental properties of sugar-based surfactants.
Academic investigations into this compound are multifaceted, exploring its synthesis, physical properties, and diverse applications. Researchers have studied its synthesis through various methods, including enzymatic transesterification using lipases and sonochemical (ultrasonic) synthesis, to optimize yield and efficiency. nih.govbiointerfaceresearch.com
A significant area of research is its application in pharmacology as an intestinal permeation enhancer for delivering macromolecules orally. nih.govnih.gov Studies have demonstrated its ability to interact with cell membranes and open tight junctions between epithelial cells, a key barrier to drug absorption. nih.gov For example, research using Caco-2 cell monolayers, a standard model for the intestinal barrier, has provided detailed insights into its mechanism of action. nih.govnih.gov
Furthermore, the compound's surfactant properties are a central focus of academic inquiry. Research has detailed its emulsifying capabilities and its behavior in forming solid dispersions to improve the dissolution of poorly soluble drugs. researchgate.net Its critical micelle concentration (CMC), the concentration at which surfactant molecules begin to form aggregates (micelles), is a key parameter that has been determined in various studies. nih.gov The saturated C12 acyl chain of this compound contributes to CMC values that are comparable to or slightly higher than corresponding monosaccharide esters. nih.gov
The versatility of this compound in research is also highlighted by its investigation as a bio-based plasticizer for polymers like polyvinyl chloride (PVC), demonstrating its potential to replace traditional, less environmentally friendly additives. biointerfaceresearch.com
Academic studies have systematically evaluated the efficacy of this compound as a permeation enhancer. Key findings from ex vivo and in vivo studies are detailed below.
| Experimental Model | Parameter Measured | Concentration of this compound | Observed Effect | Reference |
| Caco-2 Monolayers | Apparent Permeability Coefficient (Papp) of [14C]-mannitol | 1 mM | Increased Papp | nih.govnih.gov |
| Caco-2 Monolayers | Transepithelial Electrical Resistance (TEER) | 1 mM | Reduced TEER | nih.govnih.gov |
| Rat Colonic Tissue Mucosae | Paracellular Marker Flux | 5 mM | Significant increase in flux | nih.gov |
| Rat Jejunal Instillations | Insulin Co-administration | 50 mM | Achieved relative bioavailability of 2.4% | nih.gov |
| Rat Colonic Instillations | Insulin Co-administration | 100 mM | Achieved relative bioavailability of 8.9% | nih.gov |
The potential of this compound as a sustainable additive in polymer science has also been a subject of academic inquiry.
| Material | Parameter | This compound Content (% w/w) | Result | Reference |
| Polyvinyl Chloride (PVC) Films | Glass Transition Temperature (Tg) | 0 - 40% | Tg decreased with increasing ester concentration, confirming a plasticizing effect. | biointerfaceresearch.com |
| Polyvinyl Chloride (PVC) Films | Mechanical Properties | > 20% | The plasticizing effect weakened, but a positive effect on strength properties appeared. | biointerfaceresearch.com |
Properties
CAS No. |
136152-90-4 |
|---|---|
Molecular Formula |
C24H44O12 |
Molecular Weight |
524.6 g/mol |
IUPAC Name |
[(2S,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-2-yl]methyl dodecanoate |
InChI |
InChI=1S/C24H44O12/c1-2-3-4-5-6-7-8-9-10-11-17(27)33-14-24(22(32)19(29)16(13-26)35-24)36-23-21(31)20(30)18(28)15(12-25)34-23/h15-16,18-23,25-26,28-32H,2-14H2,1H3/t15-,16-,18-,19-,20+,21-,22+,23-,24+/m1/s1 |
InChI Key |
AYOPSBMGRBUJSJ-VQXBOQCVSA-N |
Isomeric SMILES |
CCCCCCCCCCCC(=O)OC[C@@]1([C@H]([C@@H]([C@H](O1)CO)O)O)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |
Canonical SMILES |
CCCCCCCCCCCC(=O)OCC1(C(C(C(O1)CO)O)O)OC2C(C(C(C(O2)CO)O)O)O |
Origin of Product |
United States |
Synthetic Methodologies for Sucrose, 1 Laurate
Enzymatic Synthesis Routes
Enzymatic synthesis of sucrose-based esters is a prominent method due to its high catalytic efficiency and the inherent selectivity of biocatalysts. innopraxis.comresearchgate.net This approach minimizes side reactions and product browning often associated with chemical synthesis. innopraxis.com
Lipases are widely utilized enzymes for the synthesis of sugar esters through esterification or transesterification reactions. nih.gov These reactions can be performed under mild conditions, and the use of immobilized enzymes simplifies downstream processing. innopraxis.com The transesterification of sucrose (B13894) with a fatty acid ester is often preferred as it avoids the formation of water, which can lead to hydrolysis of the product. redalyc.org
Various lipases from microbial sources have been successfully employed in the synthesis of sucrose esters. Lipase (B570770) from Candida antarctica (often immobilized, such as Novozym 435) and lipase from Thermomyces lanuginosus (such as Lipozyme TL IM) are among the most efficient enzymes for these reactions, noted for their high activity and stability in organic solvents. researchgate.netnih.govmdpi.com Immobilization of these enzymes can significantly improve their stability and efficiency, allowing for their reuse and simplifying the purification process. nih.gov For instance, a lipase from T. lanuginosus immobilized by granulation on silica (B1680970) has been shown to achieve a sucrose mono-laurate yield of over 95%. researchgate.net The stability and efficiency of lipases under non-conventional media can be significantly improved through immobilization and protein engineering. nih.gov
Table 1: Comparison of Different Lipase Sources in Sucrose Ester Synthesis
| Enzyme Source | Immobilization Support/Method | Acyl Donor | Solvent System | Key Finding | Reference |
|---|---|---|---|---|---|
| Thermomyces lanuginosus | Granulation on silica | Vinyl laurate | tert-amyl alcohol/DMSO | >95% yield of sucrose mono-laurate. | researchgate.net |
| Candida antarctica (Novozym 435) | --- | Lauric acid | tert-butanol | Microwave irradiation reduced reaction time. | innopraxis.com |
| Candida rugosa | --- | Fatty acids from coconut/palm oil | n-hexane | Optimum temperature of 30°C for esterification. | semanticscholar.org |
The choice of solvent is crucial in the enzymatic synthesis of sucrose laurate due to the differing polarities of the substrates (hydrophilic sucrose and non-polar fatty acids). mdpi.com A major challenge is finding a suitable solvent system that can dissolve both reactants. mdpi.com Various organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and pyridine have been used. researchgate.net However, due to their toxicity, there is a growing interest in less harmful solvents like tert-butanol and solvent-free systems. researchgate.netmdpi.com
The hydrophobicity of the organic solvent can strongly influence the regioselectivity of the acylation. nih.gov For instance, in the acylation of sucrose by vinyl esters catalyzed by subtilisin, more hydrophobic solvents decrease the preference for acylation at the 1'-hydroxyl position and favor 6-acylation. nih.gov Ionic liquids have also been explored as alternative reaction media that can dissolve sucrose and are compatible with lipase activity. researchgate.net A binary system of an ionic liquid and 2-methyl-2-butanol (B152257) (2M2B) has been shown to achieve a high yield (72%) of sucrose monolaurate. mdpi.com
Table 2: Effect of Solvent System on Sucrose Laurate Synthesis
| Solvent System | Enzyme | Key Outcome | Reference |
|---|---|---|---|
| Pyridine | Subtilisin BPN' | Favors 1'-acylation. | nih.gov |
| Hydrophobic solvents | Subtilisin BPN' | Lowers 1'-acylation and improves 6-acylation. | nih.gov |
| tert-amyl alcohol/DMSO | T. lanuginosus lipase | High yield (>95%) of 6-O-lauryl sucrose. | researchgate.net |
| Ionic liquid/[2M2B] | Lipozyme TL IM | 72% yield of sucrose monolaurate. | mdpi.com |
Enzymes exhibit high selectivity, which is a significant advantage in the synthesis of specific sucrose esters. uni-pannon.hu Lipases generally show a preference for acylating the primary hydroxyl groups of sucrose, particularly at the 6-position of the glucose moiety. researchgate.netresearchgate.net For example, lipase from Thermomyces lanuginosus has been used to selectively acylate the 6-OH group of the glucose ring in sucrose. researchgate.net
In contrast, proteases like subtilisin preferentially acylate the 1'-hydroxyl group of the fructose (B13574) moiety in sucrose. nih.gov The regioselectivity can be modulated by the choice of substrate and solvent. nih.gov Molecular modeling suggests that for subtilisin BPN', 1'-acylation is favored in solvents that can solvate sugars (like pyridine) because the glucose part of the molecule is exposed to the solvent. In more hydrophobic solvents, the entire sucrose molecule is more likely to be buried within the enzyme's binding pocket, making 6-acylation more favorable. nih.gov The chain length of the acyl donor can also affect regioselectivity. nih.gov
Optimizing the reaction conditions is key to achieving high yields and productivity in the biocatalytic production of sucrose laurate. Factors such as temperature, reaction time, and substrate molar ratio are critical parameters. For instance, in a microwave-assisted synthesis using Novozym 435, the optimal conditions were found to be a microwave power of 200W at 50°C for 25 minutes, which resulted in a 63.8% conversion. innopraxis.com
The kinetics of lipase-catalyzed reactions for sugar ester synthesis are often described by a Ping-Pong Bi-Bi mechanism. nih.govresearchgate.net A significant challenge in these reactions is the mass transfer limitation arising from the poor miscibility of the hydrophilic sucrose and the hydrophobic fatty acid acyl donor. redalyc.orgmdpi.com This can lead to slow reaction rates. mdpi.com
To overcome these limitations, various strategies have been employed. These include the use of polar organic solvents, ionic liquids, or ultrasound irradiation to enhance the miscibility of the reactants. mdpi.com Another approach is to operate in a solvent-free system where emulsifiers or contacting agents are used to disperse the solid sucrose in the liquid fatty acid methyl esters. redalyc.orgdntb.gov.ua Increasing the enzyme concentration can increase the yield, but an excessive amount may increase the viscosity of the mixture, thereby reducing mass transfer between the substrate and the enzyme's active site. e3s-conferences.org The production of water during esterification can also shift the reaction equilibrium towards hydrolysis, reducing the ester yield; this can be managed by conducting the reaction under reduced pressure or by using acyl donors like vinyl esters where the byproduct is a volatile aldehyde. semanticscholar.orgnih.gov
Process Optimization for Biocatalytic Production
Yield and Purity Enhancement Strategies
In the enzymatic synthesis of sucrose laurate, several strategies are employed to maximize the yield and purity of the desired monoester product. Optimization of reaction parameters is a primary approach. Key factors include the molar ratio of the substrates, reaction time, temperature, and the amount of enzyme used.
Research has shown that using a significant molar excess of sucrose relative to the acylating agent (e.g., a 4:1 molar ratio of sucrose to vinyl laurate) can quantitatively yield monoesters in a shorter time frame, typically within 5 hours, while minimizing the formation of diesters. dss.go.thresearchgate.net Conversely, equimolar conditions or an excess of the vinyl ester lead to the formation of diesters as the reaction progresses. dss.go.th
The duration of the reaction and the concentration of the biocatalyst are also critical. In a study using Candida antarctica lipase, the optimal yield of sucrose ester (90.45%) was achieved after a 10-hour reaction time with an enzyme concentration of 0.4% (w/w). e3s-conferences.org The yield tends to increase with time up to an optimal point, after which it may decrease due to the reversible nature of the reaction, where excess water can promote hydrolysis of the ester back into sucrose and the fatty acid. ui.ac.id
Microwave-assisted enzymatic synthesis has emerged as a method to enhance conversion rates and shorten reaction times. Under optimal conditions of 200W microwave power and a 25-minute reaction time, a maximum conversion of 63.8% for lauroyl sucrose ester was reported. innopraxis.com
Post-reaction purification is essential for achieving high purity. This typically involves separating the sucrose ester from unreacted sucrose, fatty acids, and the catalyst. Common methods include solvent extraction and filtration. For instance, after a reaction in dimethyl sulfoxide (DMSO), the product can be dissolved in a salt water solution with isobutanol for extraction. fao.org The organic layer containing the ester is then separated, and the solvent is removed by evaporation. fao.org A final step often involves freeze-drying to obtain the purified solid product. fao.org
Table 1: Strategies for Yield and Purity Enhancement in Enzymatic Synthesis
| Strategy | Parameter | Optimal Condition/Method | Outcome | Source(s) |
|---|---|---|---|---|
| Substrate Molar Ratio | Sucrose / Vinyl Laurate | 4:1 | Quantitative monoester yield, minimal diester formation. | dss.go.thresearchgate.net |
| Reaction Time | Incubation Period | 10 hours (with Candida antarctica) | 90.45% yield of sucrose ester. | e3s-conferences.org |
| Enzyme Concentration | Lipase Ratio (C. antarctica) | 0.4% (w/w) | Optimal yield. | e3s-conferences.org |
| Energy Input | Microwave Assistance | 200W power for 25 minutes | 63.8% conversion of lauroyl sucrose ester. | innopraxis.com |
| Purification | Solvent Extraction | Isobutanol/salt water extraction followed by evaporation and freeze-drying. | Removal of unreacted sucrose, catalyst, and residual solvents. | fao.org |
Green Chemistry Principles in Enzymatic Synthesis
The enzymatic synthesis of sucrose esters aligns with several key principles of green chemistry, presenting an environmentally benign alternative to traditional chemical methods. researchgate.net
One of the primary advantages is the use of milder reaction conditions. Enzymatic processes are typically conducted at lower temperatures (30°C-70°C), significantly reducing energy consumption compared to chemical syntheses which can require temperatures up to 170°C-190°C. e3s-conferences.orgwikipedia.org This avoids the degradation and caramelization of sucrose that can occur at high temperatures, leading to purer products with better functional properties. e3s-conferences.org
Enzymatic catalysis is highly selective (chemo-, regio-, and enantio-selectivity), which minimizes the formation of unwanted byproducts and simplifies purification processes. e3s-conferences.orgmdpi.com Lipases, such as Candida antarctica, can selectively catalyze esterification at specific positions on the sucrose molecule, leading to a higher yield of the desired monoester. e3s-conferences.org This high selectivity reduces waste and the need for extensive purification steps.
The use of biocatalysts (enzymes) is a cornerstone of green chemistry. Enzymes are derived from renewable resources, are biodegradable, and operate under environmentally friendly conditions. mdpi.com Furthermore, enzymes can often be immobilized and reused, which improves the economic viability and sustainability of the process. mdpi.com For example, after three batch reactions using microwave assistance, Novozym435 lipase retained 52.4% of its activity. innopraxis.com
The development of solvent-free reaction systems or the use of greener solvents is another important aspect. While some enzymatic syntheses use organic solvents like n-hexane or tert-butanol to improve substrate solubility, research is ongoing into solvent-free systems or the use of less hazardous solvents, such as ionic liquids or deep eutectic solvents. e3s-conferences.orginnopraxis.commdpi.com
Chemical Synthesis Approaches
Chemical methods for synthesizing sucrose laurate offer versatility and have been widely used in industrial production. These approaches primarily involve the reaction of sucrose with a lauric acid derivative, often requiring catalysts and specific solvent systems to overcome the mutual insolubility of the hydrophilic sucrose and the lipophilic fatty acid.
Direct Esterification Techniques
Direct esterification involves the reaction of sucrose with a fatty acid or its more reactive derivatives, such as acid anhydrides or acyl chlorides. mdpi.com Using highly reactive acylating agents like N-acylthiazolidine thiones has been shown to enable selective acylation of unprotected sucrose. academie-sciences.fr Another approach involves using mixed carboxylic-palmitic anhydrides with a heterogeneous acid catalyst like Amberlyst-15 to produce sucrose esters. nih.gov However, the use of aggressive reagents like fatty acyl chlorides can be toxic and is not suitable for producing food-grade additives. oup.com High temperatures are often required, which can lead to the formation of degradation products and a darker-colored final product. mdpi.com
Transesterification Processes
Transesterification is the most common chemical method for producing sucrose esters. This process involves reacting sucrose with a fatty acid ester, typically a methyl or vinyl ester of lauric acid, in the presence of a basic catalyst. oup.com Several variations of this process exist:
Solvent Process: This method utilizes a solvent in which both sucrose and the fatty acid ester can dissolve. Dimethylformamide (DMF) was initially used, but due to its hazardous nature, it has been largely replaced by the less toxic and cheaper dimethyl sulfoxide (DMSO). wikipedia.orgoup.com The reaction is typically carried out at around 90°C with a basic catalyst like sodium methoxide. wikipedia.org A key advantage is that the byproduct, methanol (B129727), can be removed by distillation to drive the reaction equilibrium towards the product. wikipedia.org This process generally yields a mixture of sucrose monoesters and more substituted esters. wikipedia.org
Melt Process: To avoid the use of solvents, a melt process was developed where molten sucrose is reacted directly with a fatty acid ester (methyl ester or triglyceride) at high temperatures (170-190°C) with a basic catalyst like potassium carbonate. wikipedia.org A significant drawback of this method is the potential for sucrose degradation and caramelization at such high temperatures. wikipedia.orgoup.com
Emulsion Process: This technique applies the concept of microemulsions. Sucrose and a fatty acid methyl ester are reacted in a solvent like propylene glycol with a basic catalyst (e.g., anhydrous potassium carbonate) and a soap to act as an emulsifier. wikipedia.org The reaction is carried out at a more moderate temperature of 130-135°C. This method can achieve high yields (96%), with a product composition of approximately 85% monosubstituted and 15% disubstituted esters. wikipedia.org
Sonochemical Synthesis: The application of ultrasonic energy can dramatically accelerate the transesterification process. One study demonstrated that using ultrasound reduced the reaction time from 120 minutes (conventional method) to 60 minutes. researchgate.netbiointerfaceresearch.com This intensification occurs without altering the chemical structure of the resulting sucrose laurate. biointerfaceresearch.com
A recent development involves a two-stage process where lauric acid is first converted to methyl laurate via esterification, which is then subsequently used for the transesterification of sucrose. researchgate.net This method was shown to achieve a high selectivity of 95% for sucrose monolaurate. researchgate.net
Table 2: Comparison of Transesterification Processes for Sucrose Ester Synthesis
| Process | Solvent(s) | Temperature | Catalyst | Key Features | Source(s) |
|---|---|---|---|---|---|
| Solvent Process | DMSO, DMF | ~90°C | Sodium Methoxide | Byproduct (methanol) removal drives reaction. | wikipedia.orgoup.com |
| Melt Process | None | 170-190°C | Potassium Carbonate | Solvent-free; high risk of sucrose degradation. | wikipedia.orgoup.com |
| Emulsion Process | Propylene Glycol | 130-135°C | Potassium Carbonate | High yield (96%); produces mainly monoesters. | wikipedia.org |
| Two-Stage Process | Varies | 110°C (Stage 1) | Amberlyst 15 (Stage 1) | High selectivity (95%) for sucrose monolaurate. | researchgate.net |
Selective Acylation Methods for Sucrose
Sucrose has eight hydroxyl groups with varying reactivity: three primary (at carbons 6, 1', and 6') and five secondary (at carbons 2, 3, 4, 3', and 4'). wikipedia.org The primary hydroxyl groups are generally more reactive due to lower steric hindrance. wikipedia.org Achieving regioselectivity—the acylation of a specific hydroxyl group—is a significant challenge in sucrose chemistry but is crucial for producing specific esters like sucrose, 1-laurate.
Several methods have been developed to control the position of acylation:
Controlled Reaction Conditions: By carefully controlling the amount of the acylating agent and maintaining low temperatures, substitution can be directed primarily to the most reactive primary positions, such as OH-6. academie-sciences.fr
Specialized Reagents: The use of specific acylating agents can direct substitution to otherwise less reactive secondary positions. For example, using N-acylthiazolidine thiones as the acylating agent has been shown to selectively produce 2-O-acyl sucrose. academie-sciences.fr Subsequent controlled migration of the acyl group under basic conditions can then yield the 6-O-acyl derivative. academie-sciences.frnih.gov
Enzymatic Methods: Chemoenzymatic sequences can also be employed. For instance, proteases have been used to catalyze the formation of 1′-O-acylated derivatives. academie-sciences.fr
While these methods demonstrate the potential for selective synthesis, producing a single isomer like this compound in high yield remains a complex task, often resulting in a mixture of isomers that require extensive purification.
Catalytic Systems for Chemical Synthesis
A variety of catalytic systems are utilized in the chemical synthesis of sucrose laurate, primarily to facilitate the transesterification reaction. The choice of catalyst influences reaction rate, yield, and product distribution.
Homogeneous Base Catalysts: These are the most common catalysts used in industrial processes. They include alkali metal carbonates, hydroxides, and alkoxides.
Potassium Carbonate (K₂CO₃): Widely used in both solvent and solvent-free melt processes. wikipedia.orggoogle.comgoogle.com
Sodium Methoxide (NaOCH₃): A strong base catalyst used in solvent-based transesterification with methyl esters. wikipedia.org
Potassium Soap: Can act as both a catalyst and an emulsifier in melt and emulsion processes. wikipedia.org
Disodium Hydrogen Phosphate (Na₂HPO₄): A milder base catalyst used for the transesterification of sucrose with vinyl esters in DMSO, resulting in high yields of monoesters (>85%). dss.go.th
Heterogeneous Catalysts: These catalysts are in a different phase from the reactants, which can simplify their removal from the reaction mixture and allow for easier recycling.
Amberlyst 15: A solid acid catalyst (a sulfonic acid-functionalized resin) used in the initial esterification of lauric acid to methyl laurate in a two-stage process for sucrose monolaurate production. nih.govresearchgate.net
The selection of the catalytic system is critical and is often tailored to the specific reaction process (e.g., solvent-based vs. melt) to optimize the synthesis of this compound.
Table 3: Catalysts Used in Chemical Synthesis of Sucrose Esters
| Catalyst Type | Catalyst Name | Chemical Formula | Typical Process | Source(s) |
|---|---|---|---|---|
| Homogeneous Base | Potassium Carbonate | K₂CO₃ | Melt, Emulsion, Solvent | wikipedia.orggoogle.com |
| Homogeneous Base | Sodium Methoxide | NaOCH₃ | Solvent | wikipedia.org |
| Homogeneous Base | Disodium Hydrogen Phosphate | Na₂HPO₄ | Solvent (with vinyl esters) | dss.go.th |
| Heterogeneous Acid | Amberlyst 15 | Sulfonated Resin | Two-Stage (Esterification) | nih.govresearchgate.net |
Novel Synthetic Routes and Derivatization Strategies for this compound
The synthesis of this compound, a sucrose monoester with significant applications in the food, cosmetic, and pharmaceutical industries, has been the subject of extensive research aimed at developing more efficient, selective, and environmentally benign methodologies. Traditional chemical synthesis often involves high temperatures, harsh catalysts, and the formation of complex product mixtures, necessitating extensive purification. To overcome these challenges, novel synthetic routes and derivatization strategies have emerged, focusing on green chemistry principles. These innovative approaches include microwave-assisted synthesis, the use of supercritical fluid technology, and chemoenzymatic hybrid methods, each offering distinct advantages in terms of reaction time, selectivity, and sustainability.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has gained prominence as a powerful tool for accelerating chemical reactions. In the context of this compound synthesis, microwave irradiation has been effectively coupled with enzymatic catalysis to significantly reduce reaction times and improve energy efficiency compared to conventional heating methods.
One notable study explored the lipase-catalyzed synthesis of lauroyl sucrose ester in a non-aqueous system under microwave irradiation. The research systematically investigated the influence of key parameters such as microwave power, the quantity of molecular sieves (to remove water, a byproduct that can hinder the reaction), and reaction duration on the conversion of the starting materials into the desired sucrose ester.
The optimal conditions were identified as a microwave power of 200W, a molecular sieve concentration of 15 g/L, and a reaction time of just 25 minutes. Under these conditions, a maximum conversion of lauroyl sucrose ester of 63.8% was achieved. researchgate.net Thin-layer chromatography analysis revealed that the product synthesized via this microwave-assisted lipase-catalyzed method contained only a single product spot, indicating high product purity and the absence of significant side products. researchgate.net Furthermore, the study highlighted the potential for enzyme reuse, with the lipase retaining 52.4% of its activity after three consecutive batch reactions. researchgate.net
Table 1: Optimal Conditions for Microwave-Assisted Lipase-Catalyzed Synthesis of Sucrose Laurate
| Parameter | Optimal Value |
| Microwave Power | 200 W |
| Molecular Sieve Concentration | 15 g/L |
| Reaction Time | 25 minutes |
| Maximum Conversion | 63.8% |
This method not only demonstrates the advantages of reduced reaction time and energy consumption but also points towards a more sustainable and efficient production process for sucrose laurate.
Supercritical Fluid Technology in Synthesis
Supercritical fluids, particularly supercritical carbon dioxide (scCO₂), have emerged as green and effective solvents for various chemical and enzymatic reactions. Their unique properties, such as high diffusivity, low viscosity, and tunable solvent power, make them attractive alternatives to conventional organic solvents. The non-toxic and non-flammable nature of scCO₂ further enhances its appeal from an environmental and safety perspective.
In the synthesis of sucrose esters, scCO₂ has been successfully employed as a reaction medium for lipase-catalyzed reactions. One study demonstrated the synthesis of 6-O-sucrose laurate using Novozym 435, a commercially available immobilized lipase, in supercritical CO₂. This enzymatic approach in a supercritical fluid environment resulted in a 74% conversion of lauric acid at a temperature of 60°C over a 24-hour period. researchgate.net
The use of scCO₂ offers several advantages in this context. Enzymes are generally insoluble in scCO₂, which facilitates the separation of the catalyst from the reaction mixture, allowing for easier product purification and potential reuse of the enzyme. Furthermore, the solvent properties of scCO₂ can be fine-tuned by adjusting pressure and temperature, which can influence reaction rates and selectivities.
While the reaction time in this specific study was longer than that reported for microwave-assisted synthesis, the high conversion rate and the inherent environmental benefits of using scCO₂ highlight the potential of this technology for the clean production of this compound.
Table 2: Lipase-Catalyzed Synthesis of 6-O-Sucrose Laurate in Supercritical CO₂
| Parameter | Value |
| Enzyme | Novozym 435 |
| Solvent | Supercritical CO₂ |
| Temperature | 60°C |
| Reaction Time | 24 hours |
| Lauric Acid Conversion | 74% |
Chemoenzymatic Hybrid Approaches
Chemoenzymatic synthesis combines the advantages of both chemical and enzymatic catalysis to create efficient and highly selective reaction pathways. This hybrid approach is particularly well-suited for the synthesis of complex molecules like this compound, where regioselectivity is a key challenge.
A novel two-stage chemoenzymatic process has been developed for the production of sucrose monolaurate from lauric acid. This method is designed to enhance both productivity and selectivity.
Stage 1: Chemical Esterification The first stage involves the chemical esterification of lauric acid with methanol to produce methyl laurate. This reaction is efficiently catalyzed by a solid acid catalyst, Amberlyst 15, in a continuous fixed-bed reactor. Optimal conditions for this stage were found to be a temperature of 110°C, a residence time of 5 minutes, and a feed concentration of 94 g/L, which resulted in a 98% yield of methyl laurate with 99% purity. researchgate.net This initial chemical step is highly efficient and demonstrates excellent catalytic stability over extended periods. researchgate.net
Stage 2: Enzymatic Transesterification In the second stage, the purified methyl laurate from the first stage is used in a transesterification reaction with sucrose to form sucrose monolaurate. This step is catalyzed by an enzymatic catalyst, Amberlyst 21, in another continuous fixed-bed reactor. This enzymatic step provides high selectivity, with 95% of the product being the desired sucrose monolaurate. researchgate.net
Table 3: Two-Stage Chemoenzymatic Synthesis of Sucrose Monolaurate
| Stage | Catalyst | Temperature | Residence Time | Key Outcome |
| 1. Esterification (Lauric Acid to Methyl Laurate) | Amberlyst 15 | 110°C | 5 minutes | 98% yield of Methyl Laurate |
| 2. Transesterification (Methyl Laurate to Sucrose Monolaurate) | Amberlyst 21 | 120°C | 60 minutes | 95% selectivity for Sucrose Monolaurate |
Another chemoenzymatic approach involves the base-catalyzed synthesis of sucrose fatty acid esters by transesterification of sucrose with vinyl esters. In one study, four different sucrose fatty acid esters, including sucrose laurate, were synthesized using disodium hydrogen phosphate as a catalyst in dimethylsulfoxide (DMSO). By using a molar ratio of sucrose to vinyl ester of 4:1 and maintaining mild reaction conditions (40°C and atmospheric pressure), yields higher than 85% were achieved. core.ac.uk The resulting sucroesters had a high percentage of monoesters (≥90%), with 2-O-acylsucrose being the major product (≥60%) in the monoester fraction. core.ac.uk
These chemoenzymatic hybrid approaches effectively address the challenges of selectivity and yield in sucrose ester synthesis, offering viable and efficient routes for the production of high-purity this compound.
Advanced Analytical Characterization of Sucrose, 1 Laurate
Spectroscopic Analysis for Structural Elucidation and Purity Assessment
A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier Transform Infrared (FTIR) and Raman spectroscopy, and Mass Spectrometry (MS) provides a detailed characterization of sucrose (B13894), 1-laurate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful non-destructive technique that offers detailed insights into the molecular structure of sucrose, 1-laurate in solution. By analyzing the chemical environment of each proton and carbon atom, it is possible to confirm the identity, purity, and the specific location of the laurate group on the sucrose backbone.
One-dimensional ¹H and ¹³C NMR spectra are fundamental for the initial structural assessment and confirmation of regioselectivity. The esterification of a hydroxyl group on the sucrose molecule with lauric acid results in characteristic downfield shifts of the signals corresponding to the proton and carbon atoms at and near the site of acylation.
In the case of this compound, the most significant changes in chemical shifts compared to unmodified sucrose are observed for the signals of the fructose (B13574) unit. Specifically, the signals for the C1' and H1' atoms are deshielded due to the electron-withdrawing effect of the adjacent ester carbonyl group. The methylene (B1212753) protons of the lauroyl chain typically appear as a complex multiplet in the upfield region of the ¹H NMR spectrum, with the terminal methyl group resonating at the highest field.
Table 1: Indicative ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Sucrose Moiety | ||
| H-1 | ~5.40 (d) | |
| C-1 | ~92.2 | |
| C-2 | ~71.9 | |
| C-3 | ~73.2 | |
| C-4 | ~70.1 | |
| C-5 | ~73.1 | |
| C-6 | ~61.1 | |
| H-1'a, H-1'b | Shifted downfield | |
| C-1' | Shifted downfield | |
| C-2' | ~104.5 | |
| C-3' | ~77.4 | |
| C-4' | ~74.8 | |
| C-5' | ~82.2 | |
| C-6' | ~63.2 | |
| Lauroyl Moiety | ||
| C=O | ~174.6 | |
| α-CH₂ | ~2.34 (t) | |
| (CH₂)ₙ | ~1.30-1.60 (m) | |
| CH₃ | ~0.99 (t) |
Note: The exact chemical shifts can vary depending on the solvent and experimental conditions. The table presents indicative values based on typical spectra of sucrose esters.
Two-dimensional NMR experiments are crucial for the unambiguous assignment of all proton and carbon signals and for confirming the connectivity within the molecule.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin couplings within the molecule. For this compound, COSY spectra would show correlations between adjacent protons in the glucose and fructose rings, as well as within the lauroyl chain. This helps to trace the connectivity of the proton network in each part of the molecule.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates the chemical shifts of protons with their directly attached carbon atoms (¹H-¹³C one-bond correlations). This is a powerful tool for assigning the carbon signals based on the already assigned proton signals. For example, the downfield-shifted H1' protons would show a cross-peak with the correspondingly downfield-shifted C1' carbon, confirming the site of esterification.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically 2-3 bonds). This is particularly valuable for identifying the linkage between the lauroyl group and the sucrose moiety. A key correlation in the HMBC spectrum of this compound would be a cross-peak between the H1' protons of the fructose unit and the carbonyl carbon (C=O) of the laurate chain. This three-bond correlation provides definitive proof of the ester linkage at the C1' position.
Fourier Transform Infrared (FTIR) and Raman Spectroscopy
Vibrational spectroscopy techniques like FTIR and Raman provide complementary information about the functional groups present in this compound and their vibrational modes.
The FTIR spectrum of this compound is characterized by the presence of specific absorption bands that confirm its structure. A strong absorption band in the region of 1735-1750 cm⁻¹ is indicative of the C=O stretching vibration of the ester functional group. The broad absorption band in the region of 3200-3600 cm⁻¹ corresponds to the O-H stretching vibrations of the remaining hydroxyl groups on the sucrose backbone. The region between 1000 and 1200 cm⁻¹ is dominated by C-O stretching vibrations.
Raman spectroscopy, which is based on the inelastic scattering of light, provides information on the non-polar bonds and symmetric vibrations. While less commonly reported for sucrose esters, a Raman spectrum would be expected to show characteristic bands for the C-H stretching vibrations of the alkyl chain and skeletal vibrations of the sucrose rings.
Table 2: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | FTIR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |
| O-H Stretching | 3200-3600 (broad) | |
| C-H Stretching (alkyl) | 2850-2960 | 2850-2960 |
| C=O Stretching (ester) | 1735-1750 (strong) | |
| C-O Stretching | 1000-1200 | |
| Skeletal Vibrations | Fingerprint Region | Fingerprint Region |
Mass Spectrometry (MS) Techniques
Mass spectrometry is a highly sensitive analytical technique used to determine the molecular weight and to deduce structural information from the fragmentation pattern of the ionized molecule. Techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly employed for the analysis of sucrose esters.
For this compound, the mass spectrum would typically show a prominent peak corresponding to the sodiated molecule [M+Na]⁺, which allows for the confirmation of the molecular weight (524.6 g/mol ).
Tandem mass spectrometry (MS/MS) experiments, where the parent ion is isolated and fragmented, provide valuable structural information. The fragmentation of sucrose esters is highly dependent on the position of the acyl group. researchgate.net The primary fragmentation pathway involves the cleavage of the glycosidic bond between the glucose and fructose units. researchgate.net For this compound, fragmentation would be expected to yield ions corresponding to the intact lauroylated fructose moiety and the unmodified glucose unit. The relative stability of these fragment ions can provide insights into the location of the ester group. For instance, the fragmentation of 6-O-lauroyl sucrose and 6'-O-lauroyl sucrose has been shown to produce distinct product ion mass spectra, allowing for their differentiation. researchgate.net A similar differentiation would be expected for the 1'-O-lauroyl isomer.
ESI-MS and MALDI-TOF MS for Molecular Weight and Purity Profiling
Mass spectrometry (MS) serves as a cornerstone for the structural elucidation and purity assessment of sucrose laurate isomers. Techniques such as Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS are pivotal for determining molecular weight and investigating the isomeric composition.
In MALDI-TOF MS analysis, sucrose laurate typically yields signals corresponding to adducts with alkali metals. Common observed ions include the sodium adduct [M+Na]⁺ at a mass-to-charge ratio (m/z) of 547.9 and the potassium adduct [M+K]⁺ at m/z 563.8. researchgate.netresearchgate.net High-resolution mass spectrometry (HRMS) can confirm the precise mass of these adducts, with the [M+Na]⁺ ion of lauroyl sucrose being confirmed at m/z 547.2712. researchgate.nettandfonline.com
ESI tandem mass spectrometry (ESI-MS/MS) is particularly effective for distinguishing between different regioisomers of sucrose laurate by analyzing their fragmentation patterns. researchgate.nettandfonline.com When the [M+Na]⁺ precursor ion is selected and subjected to collision-induced dissociation, the resulting product ion spectra differ based on the position of the laurate group. For instance, 6-O-lauroyl sucrose produces distinct signals at m/z 547.27 (the unfragmented precursor) and m/z 385.21, which corresponds to the 6-O-lauroyl glucose sodium adduct ion. researchgate.nettandfonline.com In contrast, the 6′-O-lauroyl sucrose isomer yields signals at m/z 385.22 and 367.20, corresponding to the sodium adducts of 6-O-lauroyl fructose and the 6-O-lauroyl fructosyl ion, respectively. researchgate.nettandfonline.com These distinct fragmentation pathways highlight differences in the conformational stability and the stability of the glycosidic bond between the isomers. researchgate.nettandfonline.com
Table 1: Representative Mass Spectrometry Data for Sucrose Laurate Isomers
| Ionization Technique | Analyte/Isomer | Precursor Ion (m/z) | Key Product Ions (m/z) | Ion Description |
|---|---|---|---|---|
| MALDI-TOF MS | Sucrose Laurate | - | 547.9 | Sodium Adduct [M+Na]⁺ |
| MALDI-TOF MS | Sucrose Laurate | - | 563.8 | Potassium Adduct [M+K]⁺ |
| ESI-MS/MS | 6-O-lauroyl sucrose | 547.27 | 547.27, 385.21 | Unfragmented precursor, 6-O-lauroyl glucose sodium adduct |
Chromatographic Separation and Quantification Methods
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for the separation, quantification, and purification of sucrose laurate and its various isomers from complex synthesis mixtures. researchgate.net
Reversed-phase (RP) HPLC is the most widely employed methodology for the analysis of sucrose esters. researchgate.net This technique utilizes a nonpolar stationary phase, such as C8 or C18 alkyl-silica, and a polar mobile phase. researchgate.net The separation is based on the hydrophobic interactions between the fatty acid chains of the sucrose esters and the stationary phase. A typical mobile phase for separating sucrose laurate isomers consists of a gradient of methanol (B129727) and water or acetonitrile (B52724) and water. researchgate.netnih.govnih.gov For instance, a mixture of methanol and water (85:15, v/v) has been used for the separation of monoesters. researchgate.net RP-HPLC can effectively separate sucrose esters based on the length of their fatty acid chain and can also resolve different positional isomers. nih.govum.edu.my
While less common for sucrose esters, normal-phase (NP) HPLC, which uses a polar stationary phase (like silica) and a non-polar mobile phase, can also be applied. In this mode, separation is governed by polar interactions between the hydroxyl groups of the sucrose moiety and the stationary phase. An amino-bonded column (behaving as a polar stationary phase in HILIC mode) with a mobile phase of acetonitrile and water (e.g., 75:25 v/v) is commonly used for the analysis of underivatized sugars and can be applied to sucrose esters. chromforum.orgjasco-global.comoiv.int
The choice of detector is critical in the HPLC analysis of sucrose laurate due to the compound's physical properties.
UV Detector: Ultraviolet (UV) detection is generally not suitable for sucrose laurate analysis. The molecule lacks a significant chromophore, meaning it does not absorb light in the 220-800 nm range, making detection by UV problematic. researchgate.net
Refractive Index (RI) Detector: An RI detector is a universal detector that measures the difference in the refractive index between the mobile phase and the analyte. It can detect sugars and their esters without the need for a chromophore. jasco-global.com However, RI detectors are highly sensitive to temperature and pressure fluctuations and are not compatible with gradient elution, limiting their use to isocratic separations. chromforum.org
Evaporative Light Scattering Detector (ELSD): The ELSD is a more versatile and sensitive detector for non-volatile analytes like sucrose laurate. It works by nebulizing the column effluent, evaporating the mobile phase, and measuring the light scattered by the remaining solid analyte particles. A key advantage of ELSD is its compatibility with gradient elution, which is often necessary to separate the complex mixtures of mono-, di-, and higher esters and their various isomers found in commercial sucrose ester products. researchgate.netdntb.gov.ua Charged Aerosol Detection (CAD) is a similar technique that also offers universal detection for non-volatile analytes and is compatible with gradient elution. nih.govresearchgate.net
Table 2: Comparison of HPLC Methodologies for Sucrose Ester Analysis
| Parameter | Reversed-Phase HPLC | Normal-Phase/HILIC |
|---|---|---|
| Stationary Phase | C8, C18 (non-polar) | Amino, Silica (B1680970) (polar) |
| Typical Mobile Phase | Methanol/Water, Acetonitrile/Water (polar) | Acetonitrile/Water (non-polar relative to stationary phase) |
| Separation Principle | Hydrophobic interactions of fatty acid chain | Polar interactions of sucrose hydroxyl groups |
| Common Detectors | ELSD, CAD, RI (isocratic only) | ELSD, CAD, RI (isocratic only) |
| Application | Separation of isomers and esters by acyl chain length | Analysis of free sugars and highly polar esters |
Gas Chromatography (GC) for Volatile By-products
Gas Chromatography (GC), typically coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is employed to identify and quantify volatile by-products and impurities that may be present in sucrose laurate samples from the synthesis process. researchgate.net The direct analysis of intact sucrose laurate by GC is not feasible due to its low volatility and thermal instability. However, GC is an excellent method for detecting residual solvents, such as dimethyl sulfoxide (B87167), or unreacted starting materials like vinyl esters of fatty acids. fao.org Furthermore, GC can be used to determine the content of free, unreacted sucrose after a derivatization step, such as silylation, to make it volatile enough for analysis. researchgate.netfao.org
Size Exclusion Chromatography (SEC) for Oligomerization Studies
Size Exclusion Chromatography (SEC) is a technique that separates molecules based on their size, or more precisely, their hydrodynamic volume in solution. nih.gov While commonly used for large molecules like proteins and polymers, SEC can be applied to investigate the potential for self-assembly or oligomerization of amphiphilic molecules like sucrose laurate in solution. nih.govacs.org In this method, a sample is passed through a column packed with porous beads. Larger molecules (such as oligomers or micelles) that cannot enter the pores elute first, while smaller molecules (monomers) penetrate the pores to varying degrees and have a longer retention time. nih.gov By coupling SEC with detectors such as light scattering (LS), refractive index (RI), and UV, it is possible to determine the molar mass of the eluting species and characterize the distribution between monomeric and potential oligomeric states. nih.gov
Thermal Analysis and Phase Behavior Investigation
The thermal characteristics of this compound are crucial for understanding its stability and behavior in various applications, particularly those involving heat treatment. Techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide essential data on the material's phase transitions and decomposition profile.
Differential Scanning Calorimetry (DSC) for Phase Transitions and Thermal Stability
Differential Scanning Calorimetry is a thermoanalytical technique used to determine the temperatures and heat flows associated with thermal transitions in a material. For sucrose esters like this compound, DSC analysis reveals information about melting, crystallization, and glass transition events.
Sucrose esters are known to have relatively low melting points, and their thermal properties can be influenced by the specific fatty acid attached and the degree of esterification. researchgate.netnih.gov Generally, the melting point for sucrose esters falls within the range of 40 °C to 60 °C. wikipedia.org Studies on various sugar esters have indicated that hydrophilic variants, such as sucrose laurate with a high Hydrophilic-Lipophilic Balance (HLB) value, tend to become vitrified upon melting. nih.gov Following a melt-solidification cycle, these esters can form partially amorphous, layered structures that may undergo slow crystallization over time. nih.gov This amorphous character is significant in applications where a non-crystalline solid state is desired. The glass transition temperature (Tg) of these vitrified materials can be determined using modulated DSC techniques. nih.gov
DSC has also been employed to study the interaction of sucrose monolaurate in complex systems. For instance, when combined with potato starch, the formation and dissociation temperatures of the resulting complexes have been shown to increase with the length of the fatty acid alkyl chain. nih.gov In another application, DSC was used to evaluate the plasticizing effect of sucrose laurate on polyvinyl chloride (PVC), where an increase in sucrose laurate concentration led to a decrease in the glass transition temperature of the polymer, confirming its role as a plasticizer. biointerfaceresearch.comresearchgate.net
| Thermal Property | Typical Value (°C) |
|---|---|
| Melting Point Range | 40 - 60 wikipedia.org |
Thermogravimetric Analysis (TGA) for Decomposition Behavior
Thermogravimetric Analysis measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This analysis is critical for determining the thermal stability and decomposition profile of a compound.
For sucrose esters, thermal decomposition is a key parameter for high-temperature applications. Research indicates that these compounds are stable up to relatively high temperatures, generally beginning to decompose only above 220 °C. nih.gov A specific commercial grade of sucrose laurate, L-1695, has a reported decomposition temperature of 233 °C. mfc.co.jp
The thermal degradation of the sucrose moiety itself typically begins with the cleavage of the glycosidic bond that links the glucose and fructose units. chem.skresearchgate.netacs.org This initial step is followed by a complex series of reactions, including dehydration and polymerization, leading to the formation of various degradation products. researchgate.net While TGA primarily shows the mass loss associated with these events, the onset temperature of this loss is a key indicator of the compound's upper limit of thermal stability.
| Thermal Property | Typical Value (°C) |
|---|---|
| Decomposition Temperature (for L-1695) | 233 mfc.co.jp |
| General Decomposition Onset | > 220 nih.gov |
Rheological Behavior and Viscoelastic Properties in Solutions
The rheology of this compound solutions is fundamental to its application as an emulsifier and texture modifier. Rheological studies describe the flow and deformation of these solutions under applied stress, encompassing both viscous and elastic responses.
Steady-State Rheometry
Steady-state rheometry involves measuring the viscosity of a fluid at a constant shear rate. For many simple fluids, the viscosity is independent of the shear rate, a behavior known as Newtonian.
Aqueous solutions of small molecules like sucrose typically exhibit Newtonian behavior, where viscosity is primarily a function of concentration and temperature. ucp.pt Similarly, solutions of sucrose laurate are expected to behave as Newtonian fluids, particularly at lower concentrations. researchgate.net The viscosity of these solutions generally increases with higher concentrations of sucrose laurate and decreases as the temperature rises. scilit.comresearchgate.net This temperature dependence is attributed to the reduction in hydrodynamic forces and intermolecular friction at higher thermal energy. researchgate.net At higher concentrations, where micellar structures or other aggregates may form, deviations from Newtonian behavior, such as shear-thinning (viscosity decreases with increasing shear rate), can occur due to the alignment or breakdown of these structures under shear. mdpi.com
Oscillatory Rheometry for Viscoelastic Moduli
Oscillatory rheometry is used to characterize the viscoelastic properties of materials by applying a small, oscillating strain and measuring the resulting stress. This technique separates the material's response into two components: the storage modulus (G'), which represents the elastic (solid-like) portion, and the loss modulus (G''), which represents the viscous (liquid-like) portion. rheologylab.comlibretexts.org
Storage Modulus (G'): This modulus quantifies the energy stored and recovered per cycle of oscillation and is a measure of the material's elastic character. A higher G' indicates a more structured, solid-like material. youtube.com
Loss Modulus (G''): This modulus represents the energy dissipated as heat per cycle and is a measure of the material's viscous nature. A higher G'' signifies a more fluid-like behavior. youtube.com
For surfactant solutions like this compound, oscillatory rheometry can reveal the formation of complex microstructures. While dilute solutions may be purely viscous (G'' >> G'), concentrated solutions can form structured phases, such as liquid crystals or wormlike micelles, which exhibit significant viscoelasticity. researchgate.net In such systems, the storage modulus (G') can become prominent, indicating that the solution has a gel-like structure capable of storing elastic energy. The oscillatory-shear behavior of a related sucrose ester, sucrose monohexadecanoate, has been shown to be well-described by the Maxwell model, which is characteristic of viscoelastic wormlike micellar solutions. researchgate.net This suggests that under appropriate conditions of concentration and temperature, this compound solutions could also exhibit complex viscoelastic behavior, where both G' and G'' are significant and depend on the oscillation frequency.
Interfacial and Supramolecular Chemistry of Sucrose, 1 Laurate
Surface Activity and Interfacial Tension Reduction Mechanisms
Sucrose (B13894), 1-laurate, an amphiphilic molecule, consists of a hydrophilic sucrose head group and a lipophilic laurate tail. This dual nature enables it to adsorb at interfaces, such as liquid-air and liquid-liquid, thereby reducing the interfacial tension. The mechanism involves the orientation of the sucrose head towards the polar phase (e.g., water) and the laurate tail towards the non-polar phase (e.g., air or oil), which disrupts the cohesive energy at the interface and lowers the free energy of the system.
Critical Micelle Concentration (CMC) Determination
The Critical Micelle Concentration (CMC) is a fundamental characteristic of a surfactant, representing the concentration at which molecules in the bulk solution begin to aggregate spontaneously to form micelles. Above the CMC, the surface tension of the solution remains relatively constant. The CMC of sucrose laurate is influenced by factors such as the purity of the compound, the specific isomer, temperature, and the presence of other substances. nih.gov For sucrose esters in general, the CMC value decreases as the length of the fatty acid tail increases. cibtech.org
Several methods are employed to determine the CMC of sucrose laurate, each relying on the detection of the sharp change in a physicochemical property of the solution at the point of micellization.
Surface Tension Measurement: This is a common method where the surface tension of the surfactant solution is measured as a function of its concentration. Below the CMC, the surface tension decreases significantly with increasing surfactant concentration. Once micelles form, additional surfactant molecules partition into the micelles rather than the interface, resulting in a plateau or a much smaller change in surface tension. The CMC is identified as the concentration at the inflection point of the surface tension versus log-concentration curve. sciopen.com
Fluorescence Spectroscopy: This technique utilizes fluorescent probes, such as pyrene (B120774) or Laurdan, whose spectral properties are sensitive to the polarity of their microenvironment. In an aqueous solution, these probes reside in a polar environment. Upon micelle formation, they partition into the hydrophobic core of the micelles. This change in environment leads to a distinct alteration in their fluorescence spectra (e.g., a change in the intensity ratio of certain vibronic bands for pyrene), which can be plotted against surfactant concentration to determine the CMC. sciopen.com
The table below presents reported CMC values for sucrose laurate, highlighting the variations that can arise from different measurement techniques and sample compositions.
| Reported CMC Value | Method/Conditions | Reference |
|---|---|---|
| 0.35 mM (3.5 x 10⁻⁴ M) | Determined at 25°C | proquest.com |
| 0.3427 mM | Fluorescence (Pyrene probe) for 6-O-Sucrose monolaurate (MLS) at 25°C | sciopen.com |
| 0.2726 mM | Surface Tension for 6-O-Sucrose monolaurate (MLS) at 25°C | sciopen.com |
| 0.3 mM | For Sucrose monolaurate (BioXtra, ≥97.0% TLC) | smolecule.com |
Adsorption Isotherms at Liquid-Air and Liquid-Liquid Interfaces
The adsorption of Sucrose, 1-laurate at interfaces can be described by adsorption isotherms, which relate the amount of surfactant adsorbed per unit area (surface excess concentration, Γ) to its concentration in the bulk solution (C) at a constant temperature.
At the solid-liquid interface, the adsorption of pure sucrose monolaurate has been shown to follow a monolayer adsorption mechanism, with the data fitting a Langmuirian-type isotherm. researchgate.net This model assumes that adsorption occurs at specific homogeneous sites on the surface, forming a monolayer once all sites are occupied. The adsorption process was observed to be rapid, occurring within 1 to 3 minutes. researchgate.net
For liquid-air and liquid-liquid interfaces, the Gibbs adsorption isotherm is a key thermodynamic equation used to calculate the surface excess concentration from the change in surface tension with concentration:
Γ = - (1 / RT) * (dγ / dlnC)
Where:
Γ is the surface excess concentration
R is the ideal gas constant
T is the absolute temperature
γ is the surface tension
C is the surfactant concentration
From the surface excess concentration, the minimum area occupied by each molecule (A_min) at the interface can be calculated (A_min = 1 / (Γ_max * N_A)), where Γ_max is the maximum surface excess and N_A is Avogadro's number. This parameter provides insight into the packing of the surfactant molecules at the interface. The bulky sucrose head group significantly influences this packing. sciopen.com The adsorption behavior at an air-water interface differs from that at an oil-water interface due to the absence of hydrophobic interactions between the surfactant's laurate tail and the air phase, which can affect the efficiency of surface tension reduction. libretexts.org
Self-Assembly Phenomena in Aqueous and Non-Aqueous Systems
Beyond the critical micelle concentration, this compound molecules aggregate to form a variety of supramolecular structures. The nature of these self-assembled structures is governed by a delicate balance of intermolecular forces, the molecular geometry of the surfactant (often described by the critical packing parameter), and external conditions such as concentration, temperature, and the presence of other chemical species.
Micellar Structures and Aggregation Behavior
In aqueous solutions, this compound typically forms micelles where the hydrophobic laurate tails are sequestered from water in the core, and the hydrophilic sucrose heads form the outer corona, interacting with the surrounding water.
Micellar Shape: The shape of the micelles is influenced by the critical packing parameter (Cpp), which relates the volume of the hydrophobic tail (v), the area of the headgroup at the micelle surface (a₀), and the length of the tail (l_c). For 6-O-sucrose esters with short alkyl chains, including laurate, the Cpp values suggest the formation of cylindrical micelles. sciopen.com
Aggregation Number (N_agg): This parameter defines the average number of surfactant molecules in a single micelle. For sucrose esters, the aggregation number tends to increase with the length of the alkyl chain. For sucrose monolaurate, an aggregation number of 80 has been reported. sciopen.com The aggregation number for sucrose esters with shorter chains can also be dependent on the surfactant concentration. sciopen.com
The table below summarizes key parameters related to the micellar structure of sucrose monolaurate.
| Parameter | Reported Value/Observation | Method/Conditions | Reference |
|---|---|---|---|
| Predicted Micelle Shape | Cylindrical | Based on Critical Packing Parameter (Cpp) for 6-O-Sucrose monolaurate (MLS) | sciopen.com |
| Aggregation Number (N_agg) | 80 | Time-resolved fluorescence quenching (TRFQ) for 6-O-Sucrose monolaurate (MLS) at 25°C | sciopen.com |
| Hydrodynamic Radius | 29.2 Å (2.92 nm) | Laser light scattering for spheroidally shaped micelles | nih.gov |
| Aggregation Behavior | Micellar growth with increasing temperature | Viscosity measurements of aqueous systems | proquest.com |
The aggregation behavior is also sensitive to temperature. Studies on the viscosity of aqueous sucrose laurate systems show changes that are attributed to the growth of micelles as the temperature rises. proquest.com At higher concentrations, the formation of entangled, rod-like micelles can occur. proquest.com
Vesicle and Liposome Formation Mechanisms
Vesicles and liposomes are self-closed structures composed of one or more lipid bilayers enclosing an aqueous core. While not typically forming these structures on its own, this compound plays a crucial role as a "helper lipid" or co-surfactant in the formation of liposomal and vesicular systems.
Liquid Crystalline Phases and Mesophase Behavior
At higher concentrations or in the presence of other components, the self-assembly of this compound can lead to the formation of more ordered, long-range structures known as lyotropic liquid crystalline phases. These mesophases are intermediate states of matter between a crystalline solid and an isotropic liquid.
Types of Phases: For sucrose monoalkanoates, the phase behavior is dependent on the hydrophobic chain length. While shorter chain esters (C8, C10) can form micellar, cubic, and hexagonal liquid crystal phases with increasing concentration, longer chain esters like C12 (laurate) and C16 tend to bypass the cubic phase. researchgate.net At high concentrations, sucrose laurate can form lamellar structures, which may be considered a gel state. researchgate.net In ternary systems containing sucrose laurate, a co-surfactant (sorbitan mono-laurate), and water, both hexagonal and lamellar liquid crystalline phases have been identified. researchgate.net
Phase Diagrams: The phase behavior of multi-component systems is often represented by ternary phase diagrams. A study of the water/sucrose laurate/n-heptane system revealed a distinct liquid crystal (LC) phase region at lower water concentrations. researchgate.net
Influencing Factors: The formation and type of liquid crystalline phase are highly sensitive to the system's composition. The addition of a second surfactant can promote the formation of liquid crystals at lower concentrations. cibtech.org Furthermore, the introduction of an oil phase can induce transitions between different mesophases, for example, from a hexagonal to a lamellar phase. cibtech.org
The characterization of these ordered phases is typically performed using techniques such as polarized light microscopy, which can identify anisotropic structures by their birefringence, and small-angle X-ray scattering (SAXS), which provides detailed information about the structure and dimensions of the liquid crystalline lattice. researchgate.net
Computational and Theoretical Investigations of Sucrose, 1 Laurate
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations serve as a powerful computational microscope, allowing researchers to observe the time-resolved behavior of molecules. For Sucrose (B13894), 1-laurate, these simulations are crucial for understanding its physical properties and functions as a surfactant.
Conformational Analysis and Flexibility
MD simulations have been instrumental in characterizing the conformational landscape of sucrose and its esters. researchgate.netnih.gov The sucrose moiety itself is not rigid; its glycosidic linkage allows for considerable flexibility, and the puckering of the fructose (B13574) ring can vary. nih.govresearchgate.net The addition of the laurate tail introduces further degrees of freedom.
| Molecular Region | Observed Dynamic Behavior | Influencing Factors |
|---|---|---|
| Glycosidic Linkage (φ, ψ angles) | Significant rotational freedom, leading to multiple stable and transient conformations. researchgate.net | Solvent interactions, intramolecular hydrogen bonding. |
| Fructofuranose Ring | Exhibits various puckering states, contributing to the flexibility of the sucrose headgroup. nih.gov | Internal torsional strain, solvent effects. |
| Laurate Acyl Chain | High degree of rotational freedom around C-C bonds, allowing it to adopt folded or extended states. | Hydrophobic interactions, packing constraints in aggregates. |
Self-Assembly Simulations of Micelles and Vesicles
As an amphiphilic molecule, Sucrose, 1-laurate spontaneously self-assembles in aqueous solutions above a certain concentration, known as the critical micelle concentration (CMC). arxiv.org MD simulations can model this process from the bottom up, starting from randomly dispersed molecules and observing their aggregation into organized structures like micelles and vesicles. arxiv.orgresearchgate.net
These simulations demonstrate that the hydrophobic effect is the primary driving force, causing the laurate tails to cluster together to minimize their contact with water, while the hydrophilic sucrose headgroups remain exposed to the aqueous environment. arxiv.org The final morphology of the aggregate (e.g., spherical micelles, cylindrical micelles, or bilayers that can form vesicles) is determined by the balance of intermolecular forces and the effective geometry of the molecule, often rationalized by the critical packing parameter. nih.gov Studies on pure sucrose monolaurate have shown the formation of spheroidally shaped micelles. nih.gov The presence of di-esters, a common impurity, can lead to the formation of larger, more complex structures. nih.gov
Interfacial Adsorption Dynamics
The surfactant properties of this compound are fundamentally linked to its behavior at interfaces, such as the air-water or oil-water interface. MD simulations can provide a dynamic picture of the adsorption process. These simulations show individual surfactant molecules migrating from the bulk aqueous phase to the interface.
Upon reaching the interface, the molecules orient themselves to minimize free energy: the hydrophilic sucrose head remains in the water phase, while the hydrophobic laurate tail extends into the non-polar phase (air or oil). mdpi.com This arrangement disrupts the cohesive forces of the water at the surface, leading to a reduction in interfacial tension—the macroscopic hallmark of surfactant activity. mdpi.comresearchgate.net The speed and efficiency of this process, as well as the final packing density at the interface, can be investigated through simulation, providing insights that correlate with experimentally observed emulsifying and foaming properties. arxiv.org
Solvent Effects and Hydration Shell Dynamics
The solvent, particularly water, is not a passive medium but plays a critical role in the behavior of this compound. ethz.chresearchgate.net MD simulations are uniquely suited to explore the detailed interactions between the solute and solvent molecules. nih.govacs.org These simulations reveal the formation of a structured "hydration shell" of water molecules around the hydrophilic sucrose headgroup. nih.govnih.gov
Quantum Chemical Calculations
While MD simulations excel at describing the physical motion and large-scale organization of molecules, quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a detailed picture of the electronic structure. researchgate.netacs.org
Electronic Structure and Reactivity Descriptors
Quantum chemical calculations are used to investigate the electronic properties of this compound at a sub-atomic level. By solving approximations of the Schrödinger equation for the molecule, these methods can determine the distribution of electron density, the nature of chemical bonds, and the energies of molecular orbitals.
From these fundamental properties, key reactivity descriptors can be calculated. researchgate.net For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap (Δε) is an indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity. researchgate.net DFT studies on related sugar esters have shown that the addition of an ester group can decrease the HOMO-LUMO gap, indicating an increase in chemical reactivity compared to the parent sugar. researchgate.net Furthermore, mapping the molecular electrostatic potential (MEP) can identify electron-rich and electron-poor regions, predicting sites susceptible to electrophilic or nucleophilic attack.
| Descriptor | Significance for this compound |
|---|---|
| HOMO Energy | Relates to the ability to donate electrons (susceptibility to oxidation). |
| LUMO Energy | Relates to the ability to accept electrons (susceptibility to reduction). |
| HOMO-LUMO Gap (Δε) | Indicates chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. researchgate.net |
| Molecular Electrostatic Potential (MEP) | Identifies positive and negative regions, predicting sites for non-covalent interactions and chemical reactions. |
Hydrogen Bonding Networks
Computational and theoretical investigations into this compound, a nonionic surfactant, highlight the critical role of hydrogen bonding in its molecular interactions and aggregation behavior. The amphiphilic nature of the molecule, with its hydrophilic sucrose headgroup and lipophilic laurate tail, gives rise to complex hydrogen bonding networks that govern its structure and function in various environments.
The sucrose moiety of the molecule contains multiple hydroxyl (-OH) groups, which act as both hydrogen bond donors and acceptors. These groups can form extensive intramolecular hydrogen bonds, influencing the conformation and flexibility of the sucrose headgroup. Furthermore, they are pivotal in forming intermolecular hydrogen bonds with surrounding molecules, such as water, co-solutes, and other sucrose laurate molecules.
In the formation of larger aggregates like niosomes, hydrogen bonding is a key directional force. Studies involving the formulation of sucrose monolaurate niosomes with additives like vitamin E or n-octanol have shown that hydrogen bonding interactions occur between the sucrose headgroup and the hydroxyl groups of the additive molecules. acs.org This interaction is crucial for the packing of the surfactant molecules and the stability of the resulting vesicular structures. acs.org The formation of these hydrogen bonds facilitates the transformation of smaller micellar aggregates into larger niosomes, leading to a denser packing of surfactant molecules in the aggregate. acs.org
While detailed quantum mechanical calculations specifically mapping the entire intramolecular and intermolecular hydrogen bond network of an isolated this compound molecule or its pure aggregates are not extensively documented in readily available literature, the principles of hydrogen bonding in sugars and lipids provide a strong theoretical foundation. The network is dynamic, with bonds constantly forming and breaking, and is highly dependent on the surrounding medium, concentration, and temperature.
Interaction Energies with Other Molecules
Molecular dynamics (MD) simulations have provided significant insights into the interaction energies and mechanisms between this compound and other molecules, particularly in biological contexts such as cell membranes. These computational studies are crucial for understanding its role as a permeation enhancer for drug delivery.
One key area of investigation has been the interaction of sucrose monolaurate with model lipid bilayers, such as those composed of 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC). MD simulations show that sucrose monolaurate molecules incorporate into the lipid membrane and induce significant structural perturbations in a concentration-dependent manner. nih.govacs.org Unlike some smaller permeation enhancers, sucrose monolaurate molecules, once embedded, tend to remain within the same membrane leaflet, with no expulsion or "flip-flop" events observed over simulation times of 500 nanoseconds. acs.org
The incorporation of sucrose monolaurate into the POPC membrane leads to a notable increase in the area per lipid (APL), a key indicator of membrane disruption. nih.govacs.org This expansion of the membrane is thought to be a primary mechanism for its permeation-enhancing effects. The table below summarizes the impact of sucrose monolaurate concentration on the APL of a POPC bilayer.
| Concentration of this compound | Increase in Area Per Lipid (APL) |
|---|---|
| 35% | 14.6% |
This data is based on molecular dynamics simulations of a POPC bilayer. nih.govacs.org
Furthermore, these simulations reveal that sucrose monolaurate affects the order of the lipid tails. By disrupting the packing of the lipid molecules, it lowers the carbon-deuterium order parameter (SCD), which signifies a more fluid and disordered membrane core. nih.govacs.org This increased fluidity can facilitate the passage of other molecules across the membrane. Sucrose monolaurate also influences the permeation of water into the membrane. Simulations demonstrate a concentration-dependent increase in the number of water molecules found near the hydrophobic lipid tails, suggesting that the surfactant creates defects or channels that allow for increased hydration of the membrane interior. nih.gov Due to its relatively large size compared to other fatty acid-based enhancers, it also induces a higher lateral diffusion of the POPC molecules. nih.govacs.org
Coarse-Grained Modeling for Large-Scale Self-Assembly
To investigate the collective behavior and self-assembly of this compound over larger length and time scales, computational scientists employ coarse-grained (CG) modeling. This approach simplifies the molecular representation by grouping several atoms into single "beads," which significantly reduces the computational cost compared to all-atom molecular dynamics simulations. This allows for the study of large-scale phenomena such as micelle formation, phase behavior, and the formation of complex structures like emulsions. mdpi.com
CG models for sucrose esters are designed to reproduce key macroscopic and mesoscopic properties, such as the correct partitioning between oil and water phases and the dynamics of aggregation. mdpi.combioexcel.eu Dissipative Particle Dynamics (DPD) is a prominent mesoscale CG method used to model systems containing sucrose esters. mdpi.com In DPD simulations, the system is represented by beads that interact through conservative, dissipative, and random forces, allowing the model to capture hydrodynamic behavior and thermodynamic properties. mdpi.com
This methodology has been successfully applied to analyze the formation and stabilization of composite Pickering emulsions, where sucrose esters act in conjunction with other molecules like whey protein. mdpi.com CG simulations can visualize the dynamic adsorption and self-assembly processes at the oil-water interface, providing insights that are difficult to obtain through experimental techniques alone. mdpi.com For instance, DPD simulations can track the morphology and distribution of sucrose esters and other components as an emulsion forms and evolves over time. mdpi.com
The development of accurate CG models is essential for predicting the self-assembly behavior of sucrose esters in various formulations, from food products to pharmaceutical delivery systems. By bridging the gap between molecular-level interactions and macroscopic properties, these computational tools aid in the rational design of new materials and formulations with desired functionalities. bioexcel.eu
Advanced Applications and Functionalization in Material Science
Role in Complex Emulsion and Suspension Systems
The dual characteristics of Sucrose (B13894), 1-laurate make it an effective surfactant for managing the interface between immiscible phases, a critical function in a wide array of industrial and consumer products.
Stabilization Mechanisms in Food Formulations
In the food industry, Sucrose, 1-laurate is utilized as an emulsifier and stabilizer, contributing significantly to the texture and shelf-life of various products. Its primary function is to form stable oil-in-water (o/w) emulsions. By adsorbing at the oil-water interface, it lowers the interfacial tension, facilitating the dispersion of oil droplets within an aqueous medium. This action is fundamental to the texture and consistency of products like dressings, sauces, and beverages.
The stabilization mechanism involves both steric and hydrogen bonding interactions. The bulky sucrose head group extends into the aqueous phase, creating a hydrated layer around the oil droplets. This layer provides a steric barrier that prevents the droplets from coalescing, thus maintaining the emulsion's stability over time. Furthermore, the hydroxyl groups on the sucrose moiety can form hydrogen bonds with water molecules, further structuring the interface and enhancing the emulsion's robustness. This contributes to desirable textural properties, such as creaminess and mouthfeel, in a variety of food formulations.
Below is an interactive data table summarizing the applications of this compound in food formulations:
| Food Product Category | Primary Function of this compound | Resulting Textural Improvement |
| Dressings and Sauces | Emulsifier | Prevents oil and water separation, providing a smooth and homogenous texture. |
| Baked Goods | Emulsifier, Dough Conditioner | Improves dough handling, increases loaf volume, and enhances crumb softness. |
| Confectionery | Emulsifier, Crystal Modifier | Prevents fat bloom in chocolate and controls sugar crystallization in candies. |
| Dairy Alternatives | Stabilizer, Emulsifier | Improves creaminess and mouthfeel in plant-based milks and yogurts. |
| Beverages | Emulsifier | Creates stable emulsions for flavored and fortified drinks. |
Dispersant Properties in Pigment and Nanoparticle Systems
Beyond food applications, the surfactant properties of this compound are leveraged in the dispersion of solid particles in liquid media, a critical process in the formulation of paints, inks, and advanced nanomaterials. In these systems, the laurate tail adsorbs onto the surface of the pigment or nanoparticle, while the hydrophilic sucrose head extends into the surrounding liquid.
This creates a stabilizing layer that prevents the particles from agglomerating due to van der Waals forces. The result is a stable, uniform dispersion with improved color development in pigmented systems and enhanced performance in nanoparticle-based materials. Research has specifically highlighted the effectiveness of sucrose laurate in stabilizing nanocrystal suspensions of poorly water-soluble drugs, ensuring their redispersibility after drying, which is crucial for pharmaceutical applications. The ability to maintain discrete nanoparticles is vital for achieving desired optical, electronic, or catalytic properties in various advanced material applications.
Surfactant Functionality in Advanced Material Synthesis
The self-assembling properties of this compound in solution make it a valuable tool in the bottom-up synthesis of structured materials, where it can direct the formation of specific architectures at the nanoscale.
Template-Directed Synthesis of Porous Materials
While direct and extensive research on the use of this compound as a templating agent for porous materials is limited, the principles of surfactant-templated synthesis suggest its potential in this area. In such processes, surfactant molecules self-assemble into micelles or liquid crystalline phases in a solution containing precursors for the desired material (e.g., silica (B1680970) or titania). These self-assembled structures then act as a template around which the material precursors polymerize. Subsequent removal of the surfactant template, typically through calcination or solvent extraction, leaves behind a porous material with a structure that is a negative replica of the template.
Given its ability to form micelles, it is plausible that this compound could be employed to create mesoporous materials. The size and shape of the resulting pores would be influenced by the concentration of the surfactant and other processing conditions. This approach offers a pathway to materials with high surface areas and controlled pore sizes, which are desirable for applications in catalysis, separation, and drug delivery.
Role in Polymerization Processes
In the realm of polymer synthesis, this compound can function as a stabilizer in emulsion and dispersion polymerizations. These processes involve the polymerization of monomers in a dispersed phase within a continuous medium, typically water. The surfactant plays a critical role in creating and stabilizing the monomer droplets and the resulting polymer particles.
In emulsion polymerization, the surfactant forms micelles in the aqueous phase, which are swollen with the monomer. Polymerization is initiated in the aqueous phase, and the growing polymer chains enter the monomer-swollen micelles, where polymerization continues. The surfactant stabilizes the growing polymer particles, preventing their coagulation. The use of a biodegradable and biocompatible surfactant like this compound is particularly advantageous for producing polymers intended for biomedical and cosmetic applications.
Development of Biodegradable Materials Utilizing Sucrose Esters
The inherent biodegradability of this compound, being derived from natural and renewable resources, makes it an attractive component in the development of environmentally friendly materials.
One notable application is its use as a bio-based plasticizer for polymers such as polyvinyl chloride (PVC). Plasticizers are additives that increase the flexibility and durability of a material. Traditional plasticizers are often petroleum-based and can have negative environmental and health impacts. Research has demonstrated that sucrose laurate can effectively act as a plasticizer for PVC, reducing its glass transition temperature and improving its flexibility. biointerfaceresearch.com This offers a more sustainable alternative to conventional plasticizers.
As a Component in Biopolymer Blends and Composites
Sucrose esters, including sucrose laurate, are explored as additives in biopolymer blends to modify their physical and mechanical properties. While specific data on this compound is limited, studies on the inclusion of sucrose in general within polylactic acid (PLA) and thermoplastic starch (TPS) blends offer relevant insights. The addition of sucrose to PLA/TPS composites has been shown to influence the material's thermal stability and crystallinity. An increase in sucrose content can enhance thermal stability by inhibiting the degradation of the biocomposite. This is attributed to an increase in the degree of crystallinity. nih.gov
However, the impact on mechanical properties can be complex. While some studies suggest that the addition of sucrose can improve the physical and mechanical properties of PLA/TPS composites up to a certain concentration (e.g., 3%), it can also lead to the formation of pores and gaps within the biocomposite matrix. nih.govmdpi.com These structural imperfections can arise from lower adhesion between the polymer phases and may negatively affect the mechanical strength of the final material. nih.govmdpi.com For instance, the tensile strength of a PLA/TPS blend was observed to be lower than that of neat PLA, a decrease attributed to the large number of hydroxyl groups from starch, glycerol, and sucrose, which can weaken the interactions between polymer chains. mdpi.com
In other biopolymer systems, such as PLA and poly(ε-caprolactone) (PCL) blends, compatibilizers are crucial for improving the interfacial adhesion between the immiscible polymer phases, which in turn enhances the mechanical properties of the blend. mdpi.comnih.gov While not specific to this compound, the principle of using amphiphilic molecules to improve the compatibility of polymer blends is a key area of research. mdpi.combohrium.com
Table 1: Effect of Sucrose Addition on the Tensile Strength of PLA/TPS Biocomposites
| Material Composition | Tensile Strength (MPa) |
| Neat PLA | 93.14 |
| PLA-TPS-Sucrose (0%) | 13.54 |
| PLA-TPS-Sucrose (3%) | 38.27 |
This table presents data on the general addition of sucrose to PLA/TPS blends and may not be fully representative of the specific effects of this compound. mdpi.com
Functionality in Eco-Friendly Formulations
This compound has demonstrated significant potential in the development of eco-friendly formulations, particularly as a bio-based plasticizer. Plasticizers are additives that increase the flexibility and durability of a material. The use of bio-based plasticizers is a critical step towards reducing reliance on petroleum-based additives.
In a notable application, sucrose laurate has been successfully used as a bio-based plasticizer for polyvinyl chloride (PVC). biointerfaceresearch.comresearchgate.net Research has shown that the addition of sucrose laurate to PVC films leads to a significant decrease in the glass transition temperature (Tg), which is a key indicator of a material's flexibility. As the concentration of sucrose laurate increases, the Tg of the PVC film decreases, confirming its plasticizing effect. biointerfaceresearch.com
The incorporation of sucrose laurate also modifies the mechanical properties of PVC. At concentrations up to 20-25% by weight, sucrose laurate has been found to reduce the tensile strength and elasticity modulus while significantly increasing the relative elongation at break, making the PVC more flexible and less brittle. biointerfaceresearch.com
Table 2: Effect of Sucrose Laurate Content on the Glass Transition Temperature (Tg) of PVC Films
| Sucrose Laurate Content (% w/w) | Glass Transition Temperature (Tg) (°C) |
| 0 | ~81 |
| 30 | 52.1 |
This interactive table illustrates the plasticizing effect of sucrose laurate on PVC, as evidenced by the reduction in Tg. biointerfaceresearch.com
Beyond its role as a plasticizer, sucrose esters are also being investigated for their utility in other green formulations. For instance, they have been used to enhance the performance of high-amylose starch-based wood adhesives, improving both the bonding strength and the storage stability of the adhesive. nih.gov Furthermore, sucrose esters are key components in the development of high-performance, low-VOC (volatile organic compound) alkyd paints and coatings, where they replace petroleum-based solvents. epa.gov
Interfacial Engineering for Surface Modification
The amphiphilic structure of this compound makes it an effective agent for interfacial engineering, where it can be used to modify the surface properties of materials and stabilize interfaces between different phases.
One significant application is in the stabilization of emulsions and foams. Sucrose esters, including those with a laurate fatty acid chain, have been shown to be effective stabilizers for water-in-oil (W/O) Pickering emulsions. bohrium.comrawdatalibrary.net In these systems, solid particles adsorb to the oil-water interface, creating a stable emulsion. The effectiveness of the sucrose ester is influenced by the properties of its fatty acid residue. bohrium.comrawdatalibrary.net
Sucrose monolaurate has also been investigated for its role in stabilizing enzyme electrodes. nih.gov In this application, it forms organized structures, such as hexagonal and lamellar arrangements, on the electrode surface. nih.gov This encapsulation of the enzyme can protect its microenvironment from changes in pH, thereby enhancing the stability and performance of the biosensor. nih.gov
Furthermore, sucrose esters have been utilized in the stabilization of nanoparticles. For instance, sucrose stearate, a related sucrose ester, has been employed to stabilize lipid-based nanoparticles, demonstrating the potential of this class of molecules in advanced drug delivery systems and other nanotechnology applications. unipd.it The sucrose ester acts as a stabilizer for both solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs). nih.gov The choice of sucrose ester can significantly impact the particle size, polydispersity index, and encapsulation efficiency of the nanoparticles. nih.gov
The mechanism of surface modification by sucrose esters generally involves the adsorption of the molecule at an interface, with the hydrophilic sucrose head orienting towards a polar phase (like water or a hydrophilic surface) and the lipophilic laurate tail orienting towards a nonpolar phase (like oil or a hydrophobic surface). This reduces the interfacial tension and allows for the formation of stable dispersed systems. cosmileeurope.eu In the context of modifying the surfaces of materials like lignocellulosic fibers, various chemical grafting techniques can be employed to attach molecules to the surface, altering their properties for improved performance in composites. researchgate.nettaylorfrancis.comncsu.edu
Biodegradation Pathways and Environmental Fate
Enzymatic Degradation Mechanisms
The primary mechanism for the breakdown of Sucrose (B13894), 1-laurate in biological systems is enzymatic hydrolysis of the ester bond. This reaction is catalyzed by common and widely distributed enzymes, leading to the cleavage of the molecule into sucrose and lauric acid. nih.govresearchgate.net
The hydrolysis of the ester linkage in sucrose laurate is efficiently carried out by non-specific esterases and, more specifically, lipases. nih.govnih.gov These enzymes are ubiquitous in nature, produced by a vast array of microorganisms, plants, and animals. Lipases (triacylglycerol acylhydrolases) are a class of esterases that catalyze the hydrolysis of lipids. innopraxis.comresearchgate.net Their natural function involves breaking down fats into fatty acids and glycerol, but their activity is not strictly limited to triglycerides.
Research has demonstrated that lipases from various microbial sources can effectively hydrolyze sucrose esters. For instance, lipase (B570770) from Thermomyces lanuginosa has been shown to achieve complete and rapid hydrolysis of commercial sucrose laurate preparations. nih.gov Similarly, lipases from Candida antarctica are also utilized in reactions involving sucrose esters, indicating their capacity to act on these substrates. core.ac.uke3s-conferences.org The enzymatic reaction involves the cleavage of the ester bond connecting the lauric acid tail to the sucrose head, yielding sucrose and free lauric acid as the initial products. researchgate.net This enzymatic susceptibility is a key factor in the compound's low environmental persistence. nih.govnih.gov
It is noteworthy that the degree of esterification can influence the rate of hydrolysis. Monoesters like Sucrose, 1-laurate are more readily hydrolyzed than higher esters (di-, tri-, or polyesters). researchgate.netnih.gov The presence of multiple fatty acid chains can create steric hindrance, which may inhibit the enzyme's access to the ester bonds. nih.gov
| Enzyme Class | Specific Enzyme Example | Source Organism | Action on Sucrose Laurate |
|---|---|---|---|
| Lipase | Lipozyme TL IM | Thermomyces lanuginosa | Catalyzes rapid and complete hydrolysis of the ester bond. nih.govmdpi.com |
| Lipase | Novozym 435 | Candida antarctica B | Effective in both synthesis and hydrolysis of sucrose esters. core.ac.uk |
| Esterase | General carboxylesterases | Various microorganisms | Cleavage of the ester linkage to yield sucrose and lauric acid. nih.govnih.gov |
Following the initial enzymatic hydrolysis, the resulting metabolites—sucrose and lauric acid—are readily assimilated by microorganisms and enter central metabolic pathways.
Sucrose Metabolism : The sucrose molecule is further hydrolyzed by the enzyme invertase (also known as sucrase) into its constituent monosaccharides: glucose and fructose (B13574). These simple sugars are then channeled into glycolysis, a fundamental metabolic pathway that breaks them down to pyruvate, generating energy in the form of ATP and providing precursors for various biosynthetic processes.
Lauric Acid Metabolism : Lauric acid, a medium-chain saturated fatty acid, is metabolized through the β-oxidation pathway. This process systematically breaks down the fatty acid chain into two-carbon acetyl-CoA units. Acetyl-CoA then enters the citric acid cycle (TCA cycle) for complete oxidation to carbon dioxide and water, producing a significant amount of cellular energy.
The complete microbial metabolism of this compound ultimately results in the formation of carbon dioxide and water, representing its complete mineralization and return to the carbon cycle.
Life Cycle Assessment Considerations for Production and Use
A Life Cycle Assessment (LCA) provides a comprehensive evaluation of the environmental impacts of a product from its creation to its end-of-life ("cradle-to-grave"). morressier.com For this compound, an LCA highlights several environmentally favorable attributes.
Raw Material Sourcing (Cradle) : The primary feedstocks are sucrose and lauric acid, which are derived from renewable agricultural sources such as sugarcane, sugar beets, or vegetable oils (e.g., coconut or palm kernel oil). e3s-conferences.org The environmental impact at this stage is associated with agriculture, including land use, water consumption, and the use of fertilizers. bonsucro.companda.org Sustainable farming practices can significantly mitigate these impacts. bonsucro.com
Production (Gate) : Sucrose esters can be produced through chemical or enzymatic synthesis. researchgate.nete3s-conferences.org
Chemical Synthesis : Traditional methods often use solvents like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) and require high temperatures, which are energy-intensive and can produce toxic byproducts. e3s-conferences.orgwikipedia.org
Enzymatic Synthesis : Biocatalytic processes using lipases operate under milder conditions, are more energy-efficient, and generate fewer hazardous byproducts, making them an environmentally preferable "green chemistry" route. innopraxis.comresearchgate.net Solvent-free or "green" solvent systems further enhance the sustainability of the production phase. biointerfaceresearch.comresearchgate.net
Use and End-of-Life (Grave) : During its use phase as a surfactant or emulsifier, this compound enters waste streams. Its key advantage at the end-of-life stage is its high biodegradability. researchgate.netmdpi.com As discussed, it is readily broken down in soil and water treatment systems, preventing long-term environmental accumulation and reducing impacts on aquatic and terrestrial ecosystems. nih.govmorressier.com This rapid degradation into benign components contrasts sharply with many petroleum-based surfactants that exhibit greater persistence and ecotoxicity.
Future Research Directions and Emerging Paradigms for Sucrose, 1 Laurate
Integration with Artificial Intelligence and Machine Learning for Design and Prediction
The convergence of materials science and artificial intelligence (AI) presents a transformative opportunity for the tailored design of molecules like Sucrose (B13894), 1-laurate. AI and machine learning (ML) are poised to revolutionize the understanding and application of this versatile sucrose ester by accelerating the prediction of its behavior and properties in complex systems.
Machine learning, a branch of AI, builds models from data to automatically solve problems for which there is no known solution. researchgate.net In the context of Sucrose, 1-laurate, ML algorithms can be trained on existing datasets encompassing its physicochemical properties, formulation parameters, and performance metrics. This data-driven approach can lead to the development of predictive models capable of forecasting how this compound will behave under various conditions, significantly reducing the time and resources required for traditional experimental approaches. researchgate.net
The fundamental workflow of supervised learning, a common ML approach, involves training a model on a labeled dataset to make predictions on new, unseen data. researchgate.net For instance, an artificial neural network (ANN) could be developed to predict the emulsification efficiency of this compound based on inputs such as concentration, oil phase composition, and temperature. ANNs are capable of capturing highly non-linear relationships within data, making them well-suited for the complexities of formulation science. researchgate.net
The integration of AI can enhance the design process by enabling the rapid virtual screening of numerous potential formulations incorporating this compound. mdpi.commdpi.com This can help identify optimal compositions for specific applications, such as creating stable nanoemulsions for drug delivery or optimizing the texture of food products. By automating aspects of the design and analysis process, AI can free up researchers to focus on more creative and innovative aspects of product development. mdpi.com
| AI/ML Application Area | Potential Impact on this compound Research |
| Property Prediction | Accurately forecast physicochemical properties (e.g., HLB value, critical micelle concentration) under varying conditions. |
| Formulation Design | Rapidly screen and optimize formulations for specific applications in cosmetics, food, and pharmaceuticals. |
| Performance Modeling | Predict the stability and efficacy of emulsions, foams, and other systems containing this compound. |
| New Material Discovery | Guide the synthesis of novel sucrose esters with enhanced or targeted functionalities. |
Sustainable Production Technologies and Circular Economy Principles
The future of this compound production is intrinsically linked to the adoption of sustainable manufacturing processes and the principles of a circular economy. The goal is to move away from linear "take-make-waste" models and towards systems that are regenerative by design. unepfi.org This involves eliminating waste and pollution, circulating products and materials at their highest value, and regenerating nature. unepfi.orgellenmacarthurfoundation.org
A key focus is the development of greener synthetic routes that minimize environmental impact. One promising approach is the use of ultrasonic energy, a cornerstone of sonochemistry, to intensify the transesterification process for producing sucrose laurate. biointerfaceresearch.comresearchgate.net This method has been shown to dramatically reduce reaction times and can be performed at lower temperatures compared to conventional methods. biointerfaceresearch.com For example, ultrasonic synthesis has achieved in 15 minutes what would take 120 minutes with traditional heating. biointerfaceresearch.com
Enzymatic synthesis also presents a highly selective and environmentally friendly alternative to chemical catalysis. Lipases, for instance, can be used to catalyze the esterification of sucrose with lauric acid under mild conditions, reducing energy consumption and the formation of unwanted byproducts.
The principles of a circular economy further guide the sustainable production of this compound. symrise.com This framework encourages the use of renewable resources and the valorization of waste streams. mdpi.com For this compound, this could involve sourcing sucrose from agricultural byproducts and utilizing lauric acid derived from sustainable plant oils. The entire lifecycle of the product is considered, aiming for biodegradability and the safe return of materials to the biosphere. ellenmacarthurfoundation.org
| Sustainable Technology | Description | Benefit for this compound Production |
| Sonochemistry | Utilizes ultrasonic energy to accelerate chemical reactions. | Reduced reaction times, lower energy consumption, and milder reaction conditions. biointerfaceresearch.comresearchgate.net |
| Enzymatic Catalysis | Employs enzymes (e.g., lipases) as catalysts for esterification. | High selectivity, mild reaction conditions, and reduced waste generation. |
| Renewable Feedstocks | Sources sucrose and lauric acid from sustainable and bio-based materials. | Decreased reliance on fossil fuels and supports a bio-based economy. acs.org |
| Waste Valorization | Utilizes agricultural or industrial byproducts as starting materials. | Reduces waste and creates value from low-cost feedstocks. mdpi.com |
Advanced Characterization Techniques for In-Situ Analysis
To fully unlock the potential of this compound, it is crucial to understand its behavior in real-time and within the complex environments of its applications. Advanced characterization techniques that allow for in-situ analysis are therefore indispensable for future research. These methods provide dynamic information about the structural and functional properties of this compound as it interacts with other components in a formulation.
Techniques such as Fourier Transform Infrared (FTIR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for identifying the chemical structure of synthesized sucrose laurate and confirming the formation of the ester linkage. biointerfaceresearch.com For instance, the appearance of a new band around 1734 cm⁻¹ in the FTIR spectrum is indicative of the ester's carbonyl group. biointerfaceresearch.com
Differential Scanning Calorimetry (DSC) is another valuable technique for assessing the physical properties of formulations containing this compound. biointerfaceresearch.com It can be used, for example, to determine the glass transition temperature of polymer blends, providing insights into the plasticizing effect of the sucrose ester. biointerfaceresearch.com
For studying the self-assembly and interfacial properties of this compound, techniques like small-angle X-ray scattering (SAXS) and neutron scattering can provide detailed information on the size, shape, and structure of micelles and other aggregates in solution. Cryo-transmission electron microscopy (cryo-TEM) allows for the direct visualization of these supramolecular structures.
Exploration of Novel Supramolecular Architectures
The amphiphilic nature of this compound, with its hydrophilic sucrose head and lipophilic laurate tail, drives its self-assembly into a variety of fascinating and functional supramolecular architectures. ontosight.ai Future research will delve deeper into exploring and controlling these structures to create novel materials with advanced properties.
In aqueous solutions, this compound molecules spontaneously assemble into micelles above a certain concentration, known as the critical micelle concentration (CMC). These micelles can encapsulate hydrophobic molecules, a property that is highly valuable for drug delivery and the solubilization of poorly water-soluble compounds. ontosight.ainih.gov
Beyond simple micelles, there is potential to create more complex structures such as vesicles, liquid crystals, and hydrogels. By carefully tuning parameters like concentration, temperature, and the presence of additives, it may be possible to direct the self-assembly of this compound into these higher-order structures. For instance, the formation of liquid crystalline phases could lead to the development of novel structured fluids with unique rheological properties.
The interaction of this compound with other molecules, such as polymers or other surfactants, can also lead to the formation of mixed micelles and other complex aggregates with synergistic properties. Understanding and controlling these interactions will be key to designing advanced formulations for a wide range of applications.
Functionalization for Targeted Material Properties
While this compound is a highly versatile molecule in its own right, its functionality can be further expanded through chemical modification. Functionalization involves strategically altering the chemical structure of the sucrose or laurate moieties to introduce new properties or enhance existing ones. This opens up a vast design space for creating materials with precisely tailored characteristics.
One area of interest is the development of responsive materials. By incorporating stimuli-responsive groups into the this compound structure, it may be possible to create surfactants that change their properties in response to external triggers such as pH, temperature, or light. This could lead to the development of "smart" drug delivery systems that release their payload only at the target site.
Another avenue of research is to improve the interfacial properties of this compound for specific applications. For example, modifying the sucrose headgroup could enhance its interaction with particular surfaces, leading to improved performance as a coating agent or dispersant.
The plasticizing effect of sucrose laurate has been demonstrated in polymers like polyvinyl chloride (PVC), where it can increase flexibility. biointerfaceresearch.com Further functionalization could lead to the development of bio-based plasticizers with enhanced performance and compatibility with a wider range of polymers. This aligns with the growing demand for sustainable alternatives to traditional petroleum-based plasticizers. biointerfaceresearch.com
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of Sucrose, 1-laurate to achieve high yield and purity?
- Methodological Answer : Synthesis optimization requires systematic variation of reaction parameters such as solvent polarity (e.g., dimethylformamide vs. pyridine), temperature (40–80°C), and catalytic systems (e.g., enzymatic vs. chemical acyl transfer). Replicate trials should validate reproducibility, with purity assessed via HPLC or TLC. Detailed protocols must specify reagent ratios, purification steps (e.g., column chromatography), and characterization data (e.g., NMR for regioselectivity confirmation) to enable replication .
Q. What analytical techniques are most reliable for characterizing this compound’s structural and functional properties?
- Methodological Answer : Combine NMR (¹H/¹³C for ester linkage confirmation), mass spectrometry (ESI-MS for molecular weight validation), and FTIR (to identify carbonyl stretching at ~1740 cm⁻¹). For purity, use HPLC with a refractive index detector. Report retention times and calibration curves against certified standards. Include spectral data in supplementary materials to support claims .
Q. How should researchers design experiments to assess the surfactant properties of this compound?
- Methodological Answer : Use dynamic light scattering (DLS) to measure critical micelle concentration (CMC) and interfacial tension reduction via pendant drop tensiometry. Compare results with structurally similar surfactants (e.g., sucrose esters with varying acyl chain lengths). Control variables include pH, temperature, and ionic strength. Triplicate measurements and statistical analysis (e.g., ANOVA) are essential to confirm robustness .
Advanced Research Questions
Q. How can contradictory data on this compound’s enzymatic vs. chemical synthesis efficiency be reconciled?
- Methodological Answer : Conduct a meta-analysis of published protocols to identify variables affecting yield discrepancies, such as substrate accessibility in enzymatic methods or side reactions in chemical routes. Replicate key studies under standardized conditions, documenting solvent purity, catalyst loading, and reaction time. Use multivariate regression to isolate dominant factors and publish negative results to mitigate publication bias .
Q. What strategies are effective for studying this compound’s stability under varying pH and thermal conditions?
- Methodological Answer : Perform accelerated stability testing via HPLC to monitor degradation products (e.g., free lauric acid) at elevated temperatures (40–80°C) and pH ranges (2–12). Use Arrhenius kinetics to extrapolate shelf life. Pair with spectroscopic techniques (e.g., UV-Vis for absorbance shifts) to detect structural changes. Report degradation pathways and propose stabilizers (e.g., antioxidants) if applicable .
Q. How can researchers investigate the interaction of this compound with biomembranes in drug delivery applications?
- Methodological Answer : Employ fluorescence anisotropy to measure membrane fluidity changes in lipid bilayers (e.g., DOPC liposomes) upon surfactant incorporation. Use cryo-TEM to visualize structural alterations. Validate biocompatibility via cell viability assays (e.g., MTT on Caco-2 cells) and compare with established permeation enhancers. Ensure ethical approval for biological testing and include raw data in supplementary files .
Q. What computational approaches are suitable for modeling this compound’s self-assembly behavior in aqueous solutions?
- Methodological Answer : Apply molecular dynamics (MD) simulations using force fields (e.g., CHARMM36) to predict micelle formation energetics and aggregate morphology. Validate predictions with experimental DLS and SAXS data. Publish simulation parameters (e.g., box size, equilibration time) and scripts in open repositories to ensure reproducibility .
Methodological Best Practices
- Data Transparency : Archive raw chromatograms, spectra, and simulation outputs in FAIR-aligned repositories (e.g., Zenodo) with persistent identifiers. Reference these in the "Data Availability" section .
- Conflict Resolution : Address contradictory findings by replicating studies with independent labs and publishing consensus protocols in peer-reviewed platforms .
- Reproducibility : Follow IUPAC guidelines for reporting experimental details, including batch numbers of chemicals and instrument calibration dates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
